Product packaging for (R)-3-(4-Fluorophenoxy)pyrrolidine(Cat. No.:CAS No. 900512-41-6)

(R)-3-(4-Fluorophenoxy)pyrrolidine

Cat. No.: B3021421
CAS No.: 900512-41-6
M. Wt: 181.21 g/mol
InChI Key: YKPHNAHLNXEANR-SNVBAGLBSA-N
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Description

(R)-3-(4-Fluorophenoxy)pyrrolidine (CAS 900512-41-6) is a chiral chemical building block of interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that contributes to spatial three-dimensional coverage and influences key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The specific (R)-enantiomer provided offers a defined spatial orientation of its functional groups, which is critical for binding to enantioselective biological targets like proteins and enzymes . With a molecular formula of C₁₀H₁₂FNO and a molecular weight of 181.21 g/mol, it is characterized by a purity of not less than 98% . The compound is typically stored at -20°C . Safety Information: This product is classified as a hazardous chemical. Hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Appropriate precautionary measures should be taken during handling. *This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO B3021421 (R)-3-(4-Fluorophenoxy)pyrrolidine CAS No. 900512-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(4-fluorophenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPHNAHLNXEANR-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649881
Record name (3R)-3-(4-Fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-54-3
Record name (3R)-3-(4-Fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Asymmetric Synthesis and Enantiomeric Control of R 3 4 Fluorophenoxy Pyrrolidine

Enantioselective Methodologies for Pyrrolidine (B122466) Ring Construction

The development of stereoselective methods for synthesizing functionalized pyrrolidines is a significant area of research in organic chemistry. nih.gov These methods are critical for accessing enantiomerically pure compounds that are essential as chiral ligands, organocatalysts, and key intermediates for pharmaceuticals. nih.gov

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Reactions with Imines

A powerful strategy for the enantioselective synthesis of pyrrolidines is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.govorganic-chemistry.org This method provides a direct route to functionalized pyrrolidines with high levels of stereocontrol. scispace.comnih.gov The success of this reaction heavily relies on the design and use of novel phosphoramidite (B1245037) ligands. nih.govnih.gov

The reaction involves the [3+2] cycloaddition of a TMM precursor, such as 2-trimethylsilylmethyl allyl acetate, with various imine acceptors. nih.gov The choice of the N-protecting group on the imine and the specific phosphoramidite ligand are crucial for achieving high yields and enantioselectivities. nih.govorganic-chemistry.org For instance, N-Boc protected imines have been shown to be excellent substrates, affording the corresponding pyrrolidine cycloadducts with high efficiency. nih.govorganic-chemistry.org

Key to achieving high enantioselectivity is the development of specialized ligands. For example, bis-2-naphthyl phosphoramidite ligands have proven effective in the cycloaddition with N-Boc imines. nih.govnih.gov The reaction conditions, including the choice of solvent and temperature, also play a significant role in controlling the regio- and diastereoselectivity of the cycloaddition, particularly when using substituted TMM donors. nih.govorganic-chemistry.org This methodology has been successfully applied to a broad range of aldimines and even less reactive ketimines, demonstrating its wide substrate scope. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Reactions
Imine Substrate (N-protecting group)LigandYield (%)Enantiomeric Excess (ee, %)Reference
N-Boc-aldiminebis-2-naphthyl phosphoramiditeHighHigh nih.govnih.gov
N-tosyl-aldiminebis-2-naphthyl phosphoramiditeHighHigh organic-chemistry.org
N-tosyl-ketiminebis-2-naphthyl phosphoramiditeHighHigh organic-chemistry.org
N-Aryl-iminephosphoramiditeGoodModerate to High nih.gov

Diastereoselective Synthetic Approaches for Chiral Pyrrolidines

Diastereoselective synthesis represents another important avenue for constructing chiral pyrrolidines. These methods often rely on the use of chiral auxiliaries or the inherent chirality of the starting materials to control the stereochemical outcome of the reaction.

One such approach involves the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides derived from chiral sources, such as d-glucose, with various dipolarophiles. researchgate.net This reaction can lead to the formation of highly functionalized pyrrolidines, although controlling the diastereoselectivity, particularly the exo/endo ratio, can be challenging and is influenced by the reaction conditions. researchgate.net

Another strategy is the use of sulfinimines in palladium-catalyzed [3+2] cycloaddition reactions. researchgate.net Sulfinimines, which are readily prepared in high enantiomeric purity, can act as effective chiral auxiliaries, directing the stereochemical course of the cycloaddition to produce chiral pyrrolidines with high diastereoselectivity. researchgate.net

Furthermore, organocatalytic cascade reactions, such as the aza-Michael-Michael reaction of α,β-unsaturated aldehydes with amino-α,β-unsaturated esters, can provide direct access to trisubstituted chiral pyrrolidines with high enantio- and diastereoselectivity. rsc.org These reactions are often catalyzed by chiral secondary amines, like diphenylprolinol TMS ether. rsc.org

Biocatalytic Pathways in Chiral Heterocycle Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral heterocycles, including pyrrolidines. nih.govtudelft.nl Enzymes offer exquisite selectivity and operate under mild reaction conditions, making them attractive alternatives to traditional chemical catalysts. researchgate.net

One innovative biocatalytic approach involves the use of engineered cytochrome P450 enzymes (P411 variants) to catalyze the intramolecular C(sp³)–H amination of organic azides. nih.govresearchgate.netacs.org Through directed evolution, variants have been developed that can construct chiral pyrrolidine and indoline (B122111) derivatives with good to excellent enantioselectivity and catalytic efficiency. nih.govresearchgate.net This method represents a new-to-nature enzymatic reaction, expanding the toolbox of biocatalysis for the synthesis of N-heterocycles. nih.gov

Another biocatalytic strategy utilizes transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. tudelft.nl This process involves a transaminase-triggered cyclization, where the enzyme stereoselectively converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring with high enantiomeric excess. tudelft.nl This method has been successfully applied to the synthesis of various chiral pyrrolidines. tudelft.nl

Synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine as a Chiral Building Block

This compound is a valuable chiral building block in medicinal chemistry, often incorporated into molecules targeting a range of biological targets. bldpharm.com Its synthesis requires precise control over the stereocenter at the 3-position of the pyrrolidine ring.

Precursor Synthesis and Stereochemical Control

The synthesis of chiral pyrrolidine derivatives often starts from readily available chiral precursors. Proline and its derivatives, such as 4-hydroxyproline, are common starting materials for the synthesis of a variety of pyrrolidine-containing drugs. nih.gov For instance, (S)-prolinol, obtained from the reduction of proline, serves as a versatile chiral precursor. nih.gov

In the context of 3-substituted pyrrolidines, stereochemical control is paramount. One strategy to achieve this is through the use of chiral auxiliaries. For example, (S,S)-(+)-pseudoephedrine has been used as a chiral auxiliary to direct the conjugate addition of hydroxycarbonyl (B1239141) anion equivalents to α,β-unsaturated carboxylic acid derivatives, leading to the stereocontrolled synthesis of 3-substituted pyrrolidines. science.gov

Another approach involves the diastereoselective synthesis and subsequent separation of isomers. For example, the synthesis of 4-hydroxy-2-methylproline diastereomers has been achieved through dihydroxylation of a key intermediate, followed by mesylation, hydrogenation, and intramolecular cyclization. The resulting mixture of diastereomers can then be separated chromatographically. researchgate.net

Derivatization from Chiral Pyrrolidine Carbinol Intermediates

Chiral pyrrolidine carbinols are versatile intermediates that can be derivatized to introduce a variety of functional groups, including the 4-fluorophenoxy moiety. A common method for this transformation is the Mitsunobu reaction.

The synthesis can start from a protected chiral 3-hydroxypyrrolidine. For instance, a suitable N-protected (R)-3-hydroxypyrrolidine can be reacted with 4-fluorophenol (B42351) under Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃)). This reaction proceeds with inversion of configuration at the stereocenter, so to obtain the this compound, one would typically start with an (S)-3-hydroxypyrrolidine precursor.

Direct derivatization of chiral 3-hydroxypyrrolidine can sometimes be complicated by competitive reactions at the nitrogen and oxygen atoms. google.com Therefore, protection of the pyrrolidine nitrogen is often necessary to ensure selective O-arylation. Following the introduction of the 4-fluorophenoxy group, the protecting group can be removed to yield the final this compound.

Chiral Resolution Techniques for Enantiomeric Purity

The production of enantiomerically pure this compound is critical, as distinct enantiomers of pyrrolidine derivatives often exhibit different biological activities and pharmacological profiles. While asymmetric synthesis aims to produce the desired enantiomer directly, chiral resolution techniques are essential for separating enantiomers from a racemic mixture, ensuring high enantiomeric purity. These methods are applied post-synthesis to isolate the target (R)-enantiomer from its (S)-counterpart.

Chromatographic Separation Methods (e.g., Chiral HPLC)

Chromatographic separation, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is a powerful and widely used method for resolving enantiomers. researchgate.net The fundamental principle of this technique lies in the formation of transient, diastereomeric complexes between the enantiomers in the racemic mixture and the chiral selector immobilized on the stationary phase. sigmaaldrich.com These diastereomeric complexes have different interaction energies, leading to different retention times and, consequently, their separation. sigmaaldrich.com

The choice of the CSP is crucial and is guided by the structure of the molecule to be separated. sigmaaldrich.com For pyrrolidine derivatives and similar compounds, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose-3,5-dimethylphenyl carbamate, are highly versatile. lcms.cz Separation occurs through a combination of interactions including hydrogen bonds, dipole-dipole interactions, and inclusion complexing. lcms.czhplc.eu

Macrocyclic Glycopeptide CSPs: Chiral selectors like vancomycin (B549263) and teicoplanin (e.g., CHIROBIOTIC V) offer multi-modal interactions, including ionic interactions, which are particularly useful for ionizable molecules. sigmaaldrich.comlcms.cz

Cyclodextrin-based CSPs: In reversed-phase mode, the hydrophobic part of an analyte molecule forms an inclusion complex within the cyclodextrin (B1172386) cavity. lcms.cz In polar organic mode, the solvent may occupy the cavity, and separation occurs via interactions with the rim of the cyclodextrin ring. lcms.cz

In a practical application for a related pyrrolidine derivative, a racemic mixture was successfully separated into its constituent enantiomers using chiral chromatography, demonstrating the efficacy of this method for isolating specific stereoisomers for further analysis and use. sci-hub.se The selection of the mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol (B130326) or methanol-based polar organic phases, is optimized to achieve the best resolution between the enantiomeric peaks. lcms.czthieme-connect.com

Table 1: Illustrative Parameters for Chiral HPLC Separation

Parameter Description Example Value
Column Chiral Stationary Phase (CSP) Cellulose DMP (3,5-Dimethylphenyl carbamate) lcms.cz
Mobile Phase Solvent mixture used to elute the sample Hexanes/Isopropanol (97:3) thieme-connect.com
Flow Rate The speed at which the mobile phase passes through the column 0.8 - 1.0 mL/min thieme-connect.com
Detection Method for detecting the separated enantiomers UV, λ = 254 nm thieme-connect.com

| Retention Time (t_R) | Time taken for each enantiomer to elute | t_R1 = 30.4 min; t_R2 = 33.5 min thieme-connect.com |

This table provides representative data based on typical chiral separations and does not correspond to a specific analysis of this compound.

Advanced Spectroscopic Analysis for Stereochemical Assignment (e.g., Vibrational Circular Dichroism - VCD)

After successful separation by chiral chromatography, it is imperative to unambiguously determine the absolute configuration of each enantiomer. Vibrational Circular Dichroism (VCD) has emerged as a reliable and powerful spectroscopic tool for this purpose. nih.govrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nl The resulting spectrum provides a unique fingerprint of the molecule's three-dimensional structure in solution. rsc.org

The major advantage of VCD is its high sensitivity to the stereochemical arrangement of atoms. ru.nl The assignment of the absolute configuration is achieved by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations (ab initio methods). sci-hub.sechemistryworld.com A good match between the experimental spectrum of an isolated enantiomer and the calculated spectrum for the (R)-configuration confirms its identity.

This technique was successfully applied to assign the configuration of the enantiomers of a complex pyrrolidine derivative that had been separated by chiral chromatography. sci-hub.se Researchers performed an ab initio VCD analysis to confidently assign the (3S,4R) and (3R,4S) configurations to the separated enantiomers. sci-hub.se This integrated approach of chiral separation followed by VCD analysis provides a robust methodology for obtaining enantiomerically pure compounds with confirmed absolute stereochemistry. sci-hub.se

Chemical Derivatization and Structural Modification Strategies for R 3 4 Fluorophenoxy Pyrrolidine Analogs

Modifications on the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a key site for chemical modification, offering a straightforward approach to diversify the core structure and modulate its physicochemical and biological properties.

N-Acyl and N-Alkyl Derivatization

N-acylation and N-alkylation of the pyrrolidine nitrogen are common strategies to introduce a wide range of functional groups. This position is frequently substituted in FDA-approved drugs containing a pyrrolidine ring. For instance, the synthesis of 1-[2-(4-cyclobutyl- lookchem.comdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, a histamine (B1213489) H3 receptor antagonist, involves the acylation of the pyrrolidine nitrogen. acs.org This modification can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which are critical for target engagement. nih.gov

In the development of CCR5 receptor antagonists, the formation of urea (B33335) and amide bonds at the nitrogen of a tetra-substituted pyrrolidine ring led to potent analogues with reduced toxicity. nih.gov Similarly, the introduction of various aromatic rings on the pyrrolidine nitrogen of benzimidazole (B57391) carboxamides has been explored to inhibit poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2). nih.gov

Examples of N-Substituted (R)-3-(4-Fluorophenoxy)pyrrolidine Analogs
CompoundN-SubstitutionSynthetic StrategyReference
Histamine H3 Receptor AntagonistAcylationAcylation of the pyrrolidine nitrogen acs.org
CCR5 Receptor AntagonistUrea/Amide formationFormation of urea and amide bonds at the pyrrolidine nitrogen nih.gov
PARP-1,-2 InhibitorAromatic ring additionIntroduction of various aromatic rings on the pyrrolidine nitrogen nih.gov

Integration into Polycyclic or Spirocyclic Systems

To explore novel chemical space and introduce conformational rigidity, the this compound scaffold can be integrated into more complex polycyclic or spirocyclic systems. This strategy can lead to compounds with improved binding affinity and selectivity by locking the molecule into a specific conformation that is favorable for interacting with the target protein. For example, the synthesis of polycyclic nitrogen heterocycles has been achieved through palladium-catalyzed alkene difunctionalization reactions, demonstrating a method to construct complex ring systems. umich.edu

Spirocyclic systems containing a pyrrolidine ring have also been investigated. The use of spiro oxetanes in drug discovery has been noted for its ability to improve physicochemical and metabolic properties. acs.org While not directly involving this compound, these examples highlight the potential of incorporating the pyrrolidine moiety into spirocyclic frameworks to generate novel analogs.

Substituent Effects on the Phenoxy Ring

Modifications to the phenoxy ring of this compound provide a means to systematically alter the electronic and steric properties of the molecule, which can have a profound impact on its biological activity.

Halogenation and Alkoxy Substitutions

The introduction of additional halogen atoms or alkoxy groups onto the phenoxy ring can significantly influence a compound's potency and selectivity. For instance, in the development of neuronal nitric oxide synthase inhibitors, various halogenated phenoxy groups were introduced, such as 4-chloro-3-fluorophenoxy and 4-fluoro-3-methylphenoxy, leading to a range of biological activities. nih.gov The strategic placement of fluorine atoms can enhance binding affinity and modulate metabolic stability.

Impact of Phenoxy Ring Substitutions
SubstitutionExample Compound ClassObserved EffectReference
Halogenation (Cl, F)Neuronal Nitric Oxide Synthase InhibitorsVaried biological activities nih.gov
Alkoxylation (OCH3)(R)-3-(4-Methoxyphenoxy)pyrrolidine HClDemonstrates synthetic feasibility
FluorinationGeneralCan enhance binding affinity and metabolic stability

Introduction of Hydrophobic or Electron-Withdrawing Groups

The introduction of hydrophobic or electron-withdrawing groups on the phenoxy ring is a key strategy for optimizing ligand-target interactions. In a study on inhibitors of neuronal calcium ion channels, the addition of electron-withdrawing groups like fluorine (–F) and trifluoromethyl (–CF3) to the phenoxy ring resulted in a more than 3-fold increase in affinity for the CaV2.2 channel compared to the unsubstituted analog. nih.gov

Similarly, in the context of TRPV4 antagonists, a 3-fluoro, 4-nitrile substitution pattern on the phenoxy ring was found to be optimal for potency. sci-hub.se The introduction of a 4-fluorophenoxy group to a triazole-based scaffold in the development of smHDAC8 inhibitors led to a derivative with nanomolar inhibitory activity. These findings underscore the significant impact of electron-withdrawing and hydrophobic substituents on the biological activity of this compound analogs.

Diversification of the Ether Linkage and Pyrrolidine Ring

Beyond modifications to the nitrogen and the phenoxy ring, diversification can also be achieved by altering the ether linkage or the pyrrolidine ring itself. While the ether linkage provides a flexible connection, its replacement with other functionalities can lead to novel scaffolds. For example, carbon-linked analogs of aryloxy pyrrolidines have been prepared, although in some cases they showed lower affinity for the target receptor compared to the aryloxy compounds. lookchem.com

Modifications to the pyrrolidine ring itself, such as introducing substituents at other carbon positions, are also a critical strategy. For instance, the synthesis of pyrrolidine diol cores has been explored in the development of TRPV4 antagonists, where the stereochemistry of the hydroxyl groups significantly impacted potency. sci-hub.se These modifications can introduce new stereocenters and alter the three-dimensional shape of the molecule, influencing its interaction with biological targets. nih.gov

Mitsunobu Conditions for Ether Formation and Stereoinversion

The Mitsunobu reaction is a powerful and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters and ethers. organic-chemistry.orgwikipedia.orgnih.gov A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it particularly useful for accessing specific stereoisomers that might be difficult to synthesize otherwise. organic-chemistry.orgwikipedia.org

In the context of synthesizing this compound, the Mitsunobu reaction is an exemplary strategy. The synthesis typically begins with an enantiomerically pure N-protected (S)-3-hydroxypyrrolidine. This starting material is reacted with 4-fluorophenol (B42351) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org

The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, which transforms the hydroxyl group into a good leaving group. organic-chemistry.org The phenoxide, generated from 4-fluorophenol, then acts as a nucleophile, displacing the activated hydroxyl group via an SN2-type reaction. This nucleophilic attack occurs at the carbon atom bearing the leaving group, resulting in the inversion of its stereochemical configuration. organic-chemistry.org Consequently, the (S)-configured alcohol is converted into the (R)-configured ether, yielding the desired this compound product. sci-hub.se

This synthetic route is highly efficient for producing chiral 3-aryloxypyrrolidines. sci-hub.seresearchgate.net The use of polymer-supported triphenylphosphine (PS-PPh3) and 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) has been shown to be an effective modification, minimizing by-product formation and simplifying purification. beilstein-journals.org

Table 1: Key Reagents in the Mitsunobu Synthesis of this compound

Reagent RoleExample Compound(s)Function
Starting Material N-Boc-(S)-3-hydroxypyrrolidineProvides the pyrrolidine core and the chiral center for inversion.
Nucleophile 4-FluorophenolThe source of the 4-fluorophenoxy group.
Phosphine Triphenylphosphine (PPh3)Activates the hydroxyl group.
Azodicarboxylate DEAD, DIAD, ADDPOxidizing agent that facilitates the reaction with the phosphine.

This interactive table summarizes the roles of the primary reagents involved in the Mitsunobu reaction for this specific synthesis.

Incorporation into Pyrrolidinone Scaffolds

The pyrrolidine ring is a privileged scaffold in drug discovery, and its derivatives, including pyrrolidinones (lactams), are of significant interest. nih.govresearchgate.net The this compound moiety can be strategically incorporated into more complex molecules containing a pyrrolidinone core. This is typically achieved by reactions involving the secondary amine of the pyrrolidine ring.

One common strategy is the acylation of the pyrrolidine nitrogen, followed by or as part of a cyclization reaction to form the lactam ring. For instance, this compound can serve as a key building block in multi-component reactions, such as the Ugi reaction, to generate libraries of N-substituted pyrrolidinone-tethered structures. researchgate.net

Another approach involves a cascade reaction, such as a nitro-Mannich/lactamization sequence, where the pyrrolidine derivative can be introduced to create highly functionalized and diastereoselective pyrrolidinone products. researchgate.net More recent methods describe the synthesis of α-arylated pyrrolidinones through a Smiles-Truce rearrangement cascade, highlighting the modularity and efficiency of modern synthetic strategies to access these valuable scaffolds. nih.gov These methods allow for the rapid diversification of the core structure, enabling extensive exploration of the chemical space around the pyrrolidinone framework. researchgate.netnih.gov

Comparative Analysis with Related Heterocyclic Analogs (e.g., Piperidines, Azetidines)

The choice of a heterocyclic core is a critical decision in drug design, as it significantly influences a molecule's physicochemical properties and biological activity. The five-membered pyrrolidine ring of this compound offers a distinct conformational profile compared to its four-membered (azetidine) and six-membered (piperidine) heterocyclic analogs.

Ring Size and Conformational Flexibility:

Azetidines : The four-membered ring is more strained and less flexible. This rigidity can be advantageous for locking a molecule into a specific, biologically active conformation.

Pyrrolidines : The five-membered ring exhibits a "pseudorotation" phenomenon, allowing it to adopt various envelope and twist conformations. nih.govresearchgate.net This provides a balance of conformational restriction and flexibility, which can be beneficial for receptor binding. The pyrrolidine core in some series has been shown to maintain potency relative to piperidine (B6355638) and azetidine (B1206935) analogs while offering advantages in synthetic accessibility and potential for substitution patterns. sci-hub.se

Piperidines : The six-membered ring predominantly adopts a stable chair conformation. While this provides a well-defined three-dimensional structure, it can be more conformationally restricted than pyrrolidine. nih.gov

Physicochemical and Biological Implications: In comparative studies, the choice between these heterocycles can lead to significant differences in biological outcomes. For example, in one study of S1PR2 receptor ligands, replacing a piperidine heterocycle with pyrrolidine or azetidine resulted in a substantial decrease in binding affinity, indicating that the piperidine ring was the optimal choice for that specific target. nih.gov Conversely, in a series of TRPV4 antagonists, a novel pyrrolidine core maintained potency comparable to its piperidine and azetidine counterparts while offering reduced conformational flexibility compared to piperidine and more substitution possibilities than azetidine. sci-hub.se

Systematic studies on fluorinated azetidine, pyrrolidine, and piperidine derivatives have shown that properties like basicity (pKa) are heavily influenced by the ring size and the position of fluorine atoms relative to the nitrogen. researchgate.net These fundamental differences in size, shape, and physicochemical properties underscore the importance of synthesizing and evaluating a range of heterocyclic analogs during the lead optimization phase of drug discovery. sci-hub.senih.govnih.gov

Table 2: Comparative Properties of Heterocyclic Analogs

HeterocycleRing SizeKey Conformational FeatureGeneral Implication in SAR
Azetidine 4-memberedHigh ring strain, planarCan provide rigid conformations for specific target binding.
Pyrrolidine 5-memberedEnvelope/Twist (Pseudorotation)Balance of flexibility and rigidity; synthetically versatile. sci-hub.senih.gov
Piperidine 6-memberedChair conformationProvides a stable, well-defined 3D structure. nih.gov

This interactive table provides a comparative overview of azetidine, pyrrolidine, and piperidine rings as scaffolds in medicinal chemistry.

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Studies of R 3 4 Fluorophenoxy Pyrrolidine Derivatives

Impact of Chiral Configuration on Biological Activity

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Since biological targets such as enzymes and receptors are chiral themselves, they often exhibit a high degree of stereoselectivity, meaning they interact differently with different enantiomers (non-superimposable mirror images) of a drug molecule.

The (R)- and (S)-enantiomers of a chiral molecule can have markedly different binding orientations and affinities for their biological targets. This enantiomeric specificity is a cornerstone of rational drug design, as the desired therapeutic effect often resides in one enantiomer, while the other may be inactive or even produce undesirable side effects. The absolute configuration of stereocenters within the pyrrolidine (B122466) ring can significantly influence the potency and selectivity of a compound.

For example, in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), stereochemistry at the pyrrolidine ring was found to be paramount. A study of 2-(2-pyrrolidinyl)benzodioxanes revealed that isomers with an (R)-configuration at the pyrrolidine stereocenter had no affinity for the α4β2 nAChR. In contrast, the (S,S) and (S,R) isomers demonstrated submicromolar binding affinities, highlighting the strict stereochemical requirements for receptor recognition.

The three-dimensional structure of a molecule dictates how it fits into the binding pocket of a protein. Even subtle changes in stereochemistry can alter this fit, leading to significant differences in binding affinity and, consequently, biological activity.

In a series of pyrrolidine-based analogs tested against Leishmania donovani, both the acyl chain structure and the stereochemical configuration of the pyrrolidine ring were identified as key factors influencing potency. Notably, the derivative with a stereochemical configuration opposite to that of natural sphingolipids was found to be the most potent, demonstrating that "unnatural" stereoisomers can sometimes lead to enhanced activity.

The synthesis of enantiomerically pure compounds is therefore crucial in drug discovery. researchgate.net The Mitsunobu reaction, for instance, which proceeds with an inversion of stereochemistry, has been utilized to synthesize the (R)-phenyl ether stereoisomer of a pyrrolidine derivative from a hydroxy pyrrolidine and 3-fluoro-4-cyanophenol. sci-hub.se

Table 1: Impact of Stereochemistry on Biological Activity

Compound Series Stereoconfiguration Target Observed Activity
2-(2-pyrrolidinyl)benzodioxanes (R,S) and (R,R) α4β2 nAChR No affinity (>10 µM)
2-(2-pyrrolidinyl)benzodioxanes (S,S) and (S,R) α4β2 nAChR Submicromolar binding affinity (0.26-0.47 µM)
Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs Opposite to natural sphingolipids Leishmania donovani IC50 of 28.32 µM (most potent)
Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs Similar to natural sphingolipids Leishmania donovani IC50 of 52.59 µM

Role of the 4-Fluorophenoxy Moiety in Ligand-Target Interactions

The 4-fluorophenoxy group is a critical component of the (R)-3-(4-fluorophenoxy)pyrrolidine scaffold, significantly influencing its interactions with biological targets. Modifications to this moiety can have a profound impact on binding affinity and selectivity.

The introduction of a fluorine atom into a molecule can modulate its lipophilicity, a key factor for membrane permeability and distribution within biological systems. In some cases, fluorination can lead to decreased lipophilicity. For instance, the addition of a fluorine atom in close proximity to a polar NH group in a pyrrole (B145914) resulted in a decrease in lipophilicity by 0.5 log units, potentially due to an increased dipole moment. sci-hub.box

Conversely, in other contexts, fluorine substitution can be part of a strategy to optimize lipophilic interactions. In the development of inhibitors for HCV NS5B polymerase, it was found that larger and more lipophilic groups at the 4-position of a benzylidene moiety were favorable for inhibition. nih.gov However, increasing lipophilicity does not always lead to improved binding, as seen in a series of quinoline-5,8-diones where the addition of two halogens to the aryl moiety resulted in a reduction in SphK1 inhibition. nih.gov

The high electronegativity of the fluorine atom in the 4-fluorophenoxy group alters the electronic distribution of the molecule, which can positively influence binding affinity to target proteins. This electronic modulation can enhance hydrogen bonding capabilities, leading to more potent and selective drug candidates.

The fluorine atom itself can participate in hydrogen bonding, although this interaction is a subject of ongoing research and debate. scielo.org.mxsemanticscholar.org While the C-F bond is polarized, the ability of organic fluorine to act as a competitive hydrogen bond acceptor is considered weak. scielo.org.mx However, in specific contexts, such as the binding of a pyrimidine (B1678525) derivative to the 5-HT2B receptor, a fluorine group on the phenyl ring was shown to form an additional hydrogen bond with a threonine residue. mdpi.com

More broadly, the phenoxy ether linkage provides a flexible connection that allows for the fine-tuning of electronic properties and steric bulk, which are critical for optimizing drug-receptor interactions.

Table 2: Influence of the 4-Fluorophenoxy Moiety on Ligand-Target Interactions

Compound Series Modification Observation
Pyrrolidine sulfonamide TRPV4 antagonists Removal of hydroxy group from piperidine (B6355638) series 50-fold loss in potency sci-hub.se
Pyrrolidine sulfonamide TRPV4 antagonists Removal of hydroxy group from ether-linked pyrrolidine series Only a 3-fold loss in potency sci-hub.se
Rhodanine-based HCV NS5B polymerase inhibitors 4-fluorobenzylidene analog ~2-3 fold loss in activity compared to 4-bromobenzylidene analog nih.gov
Quinoline-5,8-diones Addition of two halogens to the aryl moiety Reduction in SphK1 inhibition nih.gov

Conformational Analysis and Molecular Recognition

The three-dimensional shape of a molecule, or its conformation, is crucial for molecular recognition and binding to a biological target. The non-planar nature of the pyrrolidine ring allows it to adopt various conformations, a phenomenon known as "pseudorotation," which is essential for effective ligand-target interactions.

Computational methods like molecular docking are instrumental in predicting the preferred orientation of a ligand within a receptor's binding pocket. These simulations help in understanding how derivatives of this compound fit within the active site of a biological target and how the stereochemistry at the C3 position of the pyrrolidine ring influences the binding mode.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for conformational analysis. By measuring vicinal proton-proton scalar couplings (³JHH) of the ring protons, information about the dihedral angles and, consequently, the conformation of the five-membered ring can be obtained. beilstein-journals.org Studies on pyrrolidine nucleotide analogs have shown that the conformation of the pyrrolidine ring can be tuned by alkylation or acylation of the nitrogen atom. beilstein-journals.org For example, while trans derivatives exist in an equilibrium of two conformations, cis derivatives prefer a single conformation. beilstein-journals.org This ability to control the conformational preferences of the pyrrolidine ring is a valuable tool in the rational design of new therapeutic agents.

Preferred Conformations of the Pyrrolidine Ring

The pyrrolidine ring is not flat and typically adopts envelope or twisted conformations to minimize steric strain. researchgate.net In the context of derivatives of this compound, specific conformations are preferred to orient substituents for optimal binding. For instance, in a series of pyrrolidine sulfonamide antagonists for the Transient Receptor Potential Vanilloid-4 (TRPV4), the stereochemistry at the 3- and 4-positions of the pyrrolidine ring was found to be crucial for potency. sci-hub.se

Studies on related pyrrolidine diol templates showed that the activity resided predominantly in one enantiomer, highlighting a specific conformational preference for binding. The (3S,4R)-enantiomer of a pyrrolidine diol sulfonamide was found to be approximately 100-fold more potent than its (3R,4S)-enantiomer, indicating a highly specific fit into the receptor's binding site that is dictated by the ring's conformation and the resulting orientation of the substituents. sci-hub.se This dependence on stereochemistry underscores the importance of controlling the three-dimensional structure of pyrrolidine derivatives to achieve the desired pharmacological effect.

Influence of Conformational Rigidity on Potency

Increasing the conformational rigidity of a ligand can reduce the entropic penalty paid upon binding to its target, thereby enhancing potency. sci-hub.se This principle has been successfully applied to this compound derivatives. In the development of TRPV4 antagonists, core-structure modifications were specifically aimed at increasing structural rigidity. sci-hub.se

The transition from a more flexible piperidine-based inhibitor to an ether-linked pyrrolidine scaffold provided an inherent entropic advantage. For example, removing a key hydroxyl group from a piperidine lead compound resulted in a 50-fold loss in potency. In contrast, the same modification on the des-hydroxy pyrrolidine derivative (Compound 30 ) led to only a three-fold loss in potency compared to its hydroxylated counterpart (Compound 27 ), demonstrating the benefit of the more constrained pyrrolidine core. sci-hub.se This suggests that the pyrrolidine ring helps to pre-organize the molecule in a conformation favorable for binding, thus minimizing the entropic cost. sci-hub.se The lipophilicity and conformational rigidity of the pyrrolidine scaffold are also known to generally enhance pharmacokinetic properties. tandfonline.com

Contributions of Pyrrolidine Ring Substituents to SAR

Substitutions on the carbon atoms of the pyrrolidine ring are a critical strategy for modulating the biological activity and target specificity of this compound derivatives.

Position-Specific Derivatization Effects

The effects of substituents on the pyrrolidine ring are highly dependent on their position. Structure-activity relationship studies on TRPV4 antagonists revealed that derivatization at the C4-position of the pyrrolidine ring had a profound impact on potency. sci-hub.se

The introduction of substituents at the C4-position of a pyrrolidine template was systematically explored. A trans-hydroxy group relative to the C3-phenoxy ether led to an 8-fold increase in potency. A cis-hydroxymethyl group at the same position resulted in a 6-fold enhancement. Remarkably, the SAR was found to be additive; combining both the trans-hydroxy and cis-hydroxymethyl groups at the C4-position in a diol derivative (Compound 42 ) resulted in an exceptional 80-fold improvement in potency over the unsubstituted pyrrolidine analog (Compound 30 ). sci-hub.se This additivity suggests that each hydroxyl group plays a distinct and independent role in enhancing recognition by the TRPV4 target. sci-hub.se

Table 1: Effect of C4-Substitution on Pyrrolidine Core on TRPV4 Antagonist Potency sci-hub.se
CompoundC4-Substituent(s)Relative Potency Improvement (vs. Cmpd 30)IC50 (nM)
30None (des-hydroxy)1x320
-trans-hydroxy~8x-
-cis-hydroxymethyl~6x-
42 (racemic)trans-hydroxy, cis-hydroxymethyl~80x4
51 ((3S,4R)-enantiomer)trans-hydroxy, cis-hydroxymethyl~128x2.5

Steric and Electronic Contributions of Substituents

The potency enhancements from pyrrolidine ring substituents stem from their specific steric and electronic contributions. The introduction of hydroxyl groups, as seen in the pyrrolidine diol TRPV4 antagonists, provides hydrogen bond donor and acceptor capabilities. sci-hub.se These electronic interactions can form specific, stabilizing contacts within the target's binding pocket, thereby increasing affinity. sci-hub.se

The additive nature of the SAR for the diol derivative (Compound 42 ) strongly implies that the two hydroxyl groups are making unique and favorable interactions with the target protein. sci-hub.se The significant drop in potency for the (3R,4S)-enantiomer compared to the (3S,4R)-enantiomer (Compound 51 ) further highlights the importance of the precise steric arrangement of these functional groups. sci-hub.se The specific conformation of the pyrrolidine ring positions these hydroxyl groups in a spatially optimal orientation for binding, which the less active enantiomer cannot adopt. sci-hub.se This demonstrates that both the electronic nature of the substituents (e.g., ability to hydrogen bond) and their steric placement, dictated by the ring's stereochemistry, are critical drivers of potency. sci-hub.se

Table 2: Enantiomer Potency in Pyrrolidine Diol Series sci-hub.se
CompoundConfigurationTRPV4 IC50 (nM)
51(3S,4R)2.5
-(3R,4S)250

Investigation of Molecular Targets and Proposed Mechanisms of Action

G Protein-Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the target of a significant portion of modern pharmaceuticals. The structural features of (R)-3-(4-Fluorophenoxy)pyrrolidine make it a candidate for interaction with various GPCRs.

Histamine (B1213489) H3 Receptor Antagonism by Pyrrolidine (B122466) Analogs

Novel substituted pyrrolidines, which include a fluorophenoxy group, have been identified as potent antagonists of the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. lookchem.com Antagonism of this receptor is of significant interest for the potential treatment of various neurological and psychiatric disorders.

Research has described the preclinical characterization of novel substituted pyrrolidines as high-affinity histamine H3 receptor antagonists. researchgate.netnih.govcardiff.ac.uk These compounds have been shown to penetrate the central nervous system and occupy histamine H3 receptors in the rat brain following oral administration. lookchem.comresearchgate.netnih.govcardiff.ac.uk One extensively profiled compound, (2S,4R)-1-[2-(4-cyclobutyl- researchgate.netnih.govdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, has shown promise as a potential clinical candidate. researchgate.netnih.govcardiff.ac.uk Structure-activity relationship studies have revealed that the stereochemistry of the pyrrolidine ring is crucial for high affinity to the histamine H3 receptor, with the (2S,4R) stereochemistry being preferred. lookchem.com

Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition

The inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake is a well-established mechanism for the treatment of depression, anxiety, and other mood disorders. nih.gov Pyrrolidine-based compounds have been investigated as inhibitors of monoamine reuptake. Specifically, single enantiomer [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives have been identified as inhibitors of both serotonin and norepinephrine reuptake.

Structure-activity relationship studies have demonstrated that the inhibitory activity is dependent on several factors, including the specific amine, the isomer of the pyridine (B92270) ring, the substitution on the aryloxy ring, and the stereochemistry of the molecule. This has led to the development of selective norepinephrine reuptake inhibitors (NRIs), selective serotonin reuptake inhibitors (SSRIs), and dual serotonin-norepinephrine reuptake inhibitors (SNRIs). For instance, a series of 3-substituted pyrrolidines has been discovered, with one compound being a selective SNRI both in vitro and in vivo, demonstrating favorable metabolic properties and efficacy in a pain model. nih.gov

Sphingosine-1-Phosphate (S1P) Receptor Modulation (e.g., S1PR2)

Sphingosine-1-phosphate (S1P) receptors are a class of GPCRs that are involved in a multitude of physiological processes, including immune cell trafficking, angiogenesis, and endothelial barrier function. nih.gov There are five subtypes of S1P receptors (S1P1-5). nih.govmdpi.com Analogs of this compound have been explored as antagonists for the S1PR2 receptor, with research leading to the discovery of new compounds with high binding potency (IC50 values below 50 nM) and selectivity for S1PR2.

S1P receptor modulators, such as the FDA-approved drug Fingolimod (FTY720), have demonstrated efficacy in treating autoimmune diseases like multiple sclerosis. nih.govmdpi.com These modulators can act as functional antagonists at the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system. nih.govmdpi.com Recent studies on ozanimod, a S1P1/5 modulator, have shown its ability to attenuate neuroinflammation in an animal model of multiple sclerosis, with evidence suggesting that S1P1 modulation is the primary driver of its therapeutic effects. nih.gov

GPR119 Modulation

GPR119 is a GPCR predominantly expressed in pancreatic beta cells and intestinal L-cells. googleapis.com Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). commonorganicchemistry.com This makes GPR119 an attractive target for the treatment of type 2 diabetes and obesity. googleapis.comcommonorganicchemistry.com

Compounds that modulate GPR119 activity have been developed, and some research has explored the use of GPR119 agonists for increasing bone mass and treating osteoporosis. googleapis.commedchemexpress.com While direct studies on this compound as a GPR119 modulator are not specified, the broader class of pyrrolidine-containing compounds has been investigated in this context. For example, a patent describes (R)-3-[6-(4-Fluoro-phenoxy)-pyridin-3-yloxy]-pyrrolidin-2-one as a GPR119 modulator. googleapis.com

Ion Channels and Transporters

Ion channels and transporters are essential for maintaining cellular homeostasis and are involved in a wide range of physiological functions. The interaction of small molecules with these proteins can have significant therapeutic implications.

Transient Receptor Potential Vanilloid (TRPV) Channel Antagonism (e.g., TRPV4)

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is involved in various sensory processes, including mechanosensation and osmosensation. nih.gov It is expressed in various tissues, including skeletal muscle afferents. nih.gov Antagonism of TRPV4 has been shown to partially reduce mechanotransduction in rat skeletal muscle afferents, suggesting a role for TRPV4 in sensing mechanical stimuli. nih.gov

While specific binding studies of this compound analogs to TRPV4 have not been detailed, the broader class of pyrrolidine sulfonamides has been developed as potent and selective TRPV4 antagonists. nih.gov These research efforts have led to the identification of lead compounds that could potentially be developed into new medicines for conditions such as heart failure. nih.gov A novel series of pyrrolidine sulfonamide TRPV4 antagonists was developed from a previously identified inhibitor, with modifications leading to improved activity. sci-hub.se

Compound and Receptor Data

Compound/AnalogTarget ReceptorActivityKey Findings
Substituted PyrrolidinesHistamine H3 ReceptorAntagonistHigh affinity, CNS penetration. lookchem.comresearchgate.netnih.gov
(2S,4R)-1-[2-(4-cyclobutyl- researchgate.netnih.govdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanoneHistamine H3 ReceptorAntagonistPromising clinical candidate. researchgate.netnih.govcardiff.ac.uk
[(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivativesSerotonin and Norepinephrine TransportersInhibitorActivity depends on stereochemistry and substitutions.
3-Substituted PyrrolidinesSerotonin and Norepinephrine TransportersInhibitor (SNRI)Selective, favorable ADME properties. nih.gov
This compound AnalogsS1PR2AntagonistIC50 values < 50 nM, high selectivity.
(R)-3-[6-(4-Fluoro-phenoxy)-pyridin-3-yloxy]-pyrrolidin-2-oneGPR119ModulatorPotential for diabetes treatment. googleapis.com
Pyrrolidine SulfonamidesTRPV4AntagonistPotent and selective, potential for heart failure treatment. nih.gov

Voltage-Gated Calcium Channel Inhibition (e.g., CaV2.2)

Voltage-gated calcium channels (VGCCs) are crucial for neurotransmitter release and synaptic transmission. nih.gov The N-type (CaV2.2) and R-type (CaV2.3) calcium channels, in particular, are implicated in pain signaling and are considered important therapeutic targets. nih.govresearchgate.netnih.gov

Research has shown that derivatives of phenoxy-anilides can inhibit CaV2.2 channels. For instance, N-(2-(4-fluorophenoxy)phenyl)-4-(3-guanidinopropoxy)benzamide hydrochloride (MONIRO-1) was found to inhibit CaV2.2 channels with an IC50 of 34 µM. researchgate.net This compound and its analogs also demonstrated activity against CaV3.2 channels, another channel involved in neuropathic pain. researchgate.net The inhibition of these channels can be state- and use-dependent, suggesting a complex interaction with the channel's conformational states. researchgate.net While direct studies on this compound are limited, the activity of these structurally similar compounds highlights the potential for this chemical scaffold to modulate VGCC function.

Table 1: Inhibition of Voltage-Gated Calcium Channels by Related Compounds

CompoundTarget Channel(s)Potency (IC50)Reference
MONIRO-1CaV2.234 µM researchgate.net
MONIRO-1CaV3 channels2-7 µM researchgate.net
Substituted aminobenzothiazolesCaV2.2, CaV3.2Comparable to Z160 researchgate.net

Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A) Ligand Interactions

Synaptic vesicle glycoprotein 2A (SV2A) is a transmembrane protein found in presynaptic vesicles and is essential for the proper regulation of neurotransmitter release. diva-portal.orgresearchgate.net It is the target of several anti-epileptic drugs, including levetiracetam (B1674943) and brivaracetam. wikipedia.orgnih.gov

The pyrrolidine core is a key structural feature in many SV2A ligands. While direct binding data for this compound to SV2A is not extensively documented in the provided results, the broader class of pyrrolidine derivatives has been a focus of research for developing novel SV2A ligands. google.com For example, padsevonil, a potent SV2A ligand currently in clinical development, features a modified pyrrolidine structure. wikipedia.org The exploration of various pyrrolidine-based compounds aims to enhance potency and selectivity for SV2A and its isoforms (SV2B and SV2C). diva-portal.orgwikipedia.org Computational modeling and binding studies of ligands like UCB-J and UCB-F have provided insights into the molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern ligand binding to SV2 isoforms. diva-portal.org

Table 2: SV2A Ligand Interactions

LigandTarget(s)Key Structural FeatureReference
LevetiracetamSV2APyrrolidinone nih.gov
BrivaracetamSV2APyrrolidinone nih.gov
PadsevonilSV2A, SV2B, SV2CModified pyrrolidine wikipedia.org

Glutamate (B1630785) Receptor Interactions (e.g., NMDA Receptors)

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. wikipedia.orgcshl.edu They are heterotetrameric complexes typically composed of GluN1 and GluN2 subunits, requiring both glutamate and a co-agonist like glycine (B1666218) or D-serine for activation. elifesciences.org

The interaction of pyrrolidine-containing compounds with NMDA receptors has been investigated. For instance, (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC) is a group II metabotropic glutamate receptor (mGluR2/3) agonist that has been shown to indirectly modulate NMDA receptor currents. nih.gov Studies have revealed that activation of mGluR2/3 can enhance NMDA receptor currents in pyramidal neurons of the prefrontal cortex through a protein kinase C-dependent mechanism. nih.gov Interestingly, research has also shown that D-serine, a co-agonist of the NMDA receptor, can exhibit inhibitory effects at high concentrations by competing with glutamate for binding to the GluN2A subunit. elifesciences.org While direct evidence for this compound acting on NMDA receptors is not available, the established modulation of these receptors by other pyrrolidine derivatives suggests a potential area for future investigation.

Table 3: Modulation of NMDA Receptors by Related Compounds

Compound/LigandMechanismEffect on NMDA ReceptorReference
APDC (mGluR2/3 agonist)Indirect modulation via mGluR2/3 activationEnhancement of NMDA receptor currents nih.gov
D-serineCompetitive binding at GluN2A subunitInhibition at high concentrations elifesciences.org

Enzymes and Kinases

Sphingosine (B13886) Kinase (SphK1) Inhibition

Sphingosine kinase 1 (SphK1) is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and inflammation. nih.govnih.gov Overexpression of SphK1 has been observed in various cancers, making it an attractive target for drug development. nih.gov

The pyrrolidine scaffold has been incorporated into the design of SphK1 inhibitors. For instance, PF-543, a potent and selective SphK1 inhibitor, features a structure based on a polar headgroup, a linker, and a lipophilic tail, a common motif in SphK inhibitors. nih.gov Modifications of a 2-(hydroxymethyl)pyrrolidine scaffold have led to the discovery of dual inhibitors of both SphK1 and SphK2. frontiersin.org Docking studies of pyrrolidine quinoline-5,8-diones into the lipid-binding site of SphK1 have shown favorable interactions, suggesting that the pyrrolidine fragment can effectively occupy the binding pocket. nih.gov

Table 4: SphK1 Inhibition by Pyrrolidine-Containing Compounds

Compound Class/ExampleMechanismPotencyReference
Pyrrolidine quinoline-5,8-dionesInhibition of SphK1Low micromolar dual SphK1/2 inhibition nih.gov
PF-543Selective SphK1 inhibitionKi = 3.6 nM nih.gov
SLP7111228Selective SphK1 inhibitionKi = 48 nM frontiersin.org

Topoisomerase I (Topo I) Inhibitory Activity

Topoisomerase I (Topo I) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. wikipedia.orgbiochempeg.com Inhibitors of Topo I, such as camptothecin (B557342) and its derivatives, trap the enzyme-DNA covalent complex, leading to DNA damage and apoptosis in cancer cells. biochempeg.comnih.govmdpi.com

The pyrrolidine moiety has been found in compounds with Topo I inhibitory activity. Specifically, 4-alkoxy-2-arylquinolines incorporating a pyrrolidine fragment have been identified as potent inhibitors of Topo I. The mechanism of these inhibitors involves stabilizing the Topo I-DNA cleavage complex, which prevents the re-ligation of the DNA strand and ultimately induces cell death. wikipedia.org The structure of the inhibitor plays a crucial role in its ability to induce Topo I degradation, a process that can occur independently of cell death. nih.gov

Table 5: Topoisomerase I Inhibitory Activity

Compound ClassKey Structural FeatureMechanism of ActionReference
4-alkoxy-2-arylquinolinesPyrrolidine moietyPotent Topo I inhibition
Camptothecin and derivativesPentacyclic ring with lactoneStabilization of Topo I-DNA complex wikipedia.orgnih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for producing nitric oxide (NO) in the nervous system, which acts as a neurotransmitter. nih.govmdpi.com Overproduction of NO by nNOS has been implicated in neurodegenerative diseases, making selective nNOS inhibitors a promising therapeutic strategy. nih.govnih.gov

Novel and potent nNOS inhibitors have been developed based on a cis-pyrrolidine pharmacophore. nih.gov One such inhibitor, which includes a 3-fluorophenethyl group, demonstrated high potency with a Ki value of 7 nM for nNOS and significant selectivity over other NOS isoforms. mdpi.com The (3'R,4'R)-isomer of a related compound was found to be more potent and selective for nNOS, with a Ki of 5.3 nM. nih.gov Structural studies have revealed that these inhibitors can bind to the nNOS active site, with the pyrrolidine nitrogen interacting with key residues. nih.gov The development of these selective inhibitors, some of which are monocationic to improve bioavailability, represents a significant advancement in targeting nNOS for therapeutic intervention. rcsb.org

Table 6: nNOS Inhibition by Pyrrolidine-Based Compounds

Compound/IsomerPotency (Ki)SelectivityReference
Aminopyridine-based inhibitor with 3-fluorophenethyl group7 nMHigh selectivity for nNOS mdpi.com
(3'R,4'R)-isomer of a cis-pyrrolidine based inhibitor5.3 nM3830-fold over eNOS, 743-fold over iNOS nih.gov

General Principles of Ligand-Target Interaction

The interaction between a ligand, such as this compound, and its biological target is governed by fundamental principles of molecular recognition, which are dictated by the three-dimensional structures and physicochemical properties of both the ligand and the target's binding site.

A key structural feature of this compound is the pyrrolidine ring. This five-membered ring is not planar and can adopt various conformations, a property known as "pseudorotation". This conformational flexibility is crucial for effective ligand-target interactions, as it allows the molecule to adopt an optimal three-dimensional shape to fit within the binding pocket of a protein. researchgate.net Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, contributing to the molecule's binding affinity to target proteins and potentially enhancing its water solubility.

The fluorophenoxy moiety also plays a critical role in target binding. The phenoxy ether linkage provides a flexible connection between the pyrrolidine and the phenyl ring. The fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and can engage in specific interactions, such as hydrogen bonds or halogen bonds, with the target protein. This strategic placement of a fluorine atom allows for the fine-tuning of electronic distribution and steric bulk, which are critical for optimizing drug-receptor interactions and can lead to more potent and selective compounds.

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or the pyrrolidine nitrogen).

Van der Waals Forces: Weak, short-range interactions based on temporary fluctuations in electron density.

Hydrophobic Interactions: The tendency of nonpolar groups, like the phenyl ring, to cluster together away from water, which is often a major driving force for binding.

Electrostatic Interactions: Attractions between charged or polar groups on the ligand and the protein.

Conformational analysis of substituted pyrrolidine derivatives suggests they can exist as multiple low-energy conformers. researchgate.net This implies that the molecule can readily interconvert between different shapes, allowing it to adapt its conformation to maximize favorable interactions within the receptor's active site. researchgate.net The ability to form a stable ligand-enzyme complex, often evaluated through computational methods like molecular docking, is a key determinant of a compound's biological activity. mdpi.com

Preclinical Pharmacological Characterization and in Vitro Efficacy Assessments

Receptor Binding Affinity Assays

Receptor binding affinity assays are crucial in pharmacology for determining the strength of the interaction between a ligand and a receptor. These assays quantify the affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a measure of a compound's potency at a specific target.

Radioligand Competitive Binding Studies

Radioligand competitive binding assays are a fundamental technique used to characterize the affinity of unlabeled test compounds for a receptor. springernature.com This method involves incubating a source of receptors (e.g., cell membranes), a fixed concentration of a radiolabeled ligand (a molecule with a radioactive isotope attached), and various concentrations of the unlabeled compound being tested. nih.gov The test compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at different concentrations of the test compound, a competition curve can be generated to determine the compound's affinity. springernature.comnih.gov

Derivatives of the (R)-3-(4-Fluorophenoxy)pyrrolidine scaffold have been evaluated for their binding affinity at several key receptors implicated in neurological processes. For instance, substituted pyrrolidines have been identified as high-affinity antagonists for the histamine (B1213489) H3 (H3) receptor. lookchem.comresearchgate.net In these studies, the affinity of new compounds is often determined by their ability to displace a known radioligand from the human H3 receptor. lookchem.com Similarly, derivatives have been assessed for their affinity at serotonin (B10506) (5-HT) receptor subtypes through competitive binding assays using radioligands like [3H]-5-HT. mdpi.com

The stereochemistry of the pyrrolidine (B122466) ring is often critical for receptor affinity. In a study of ligands for the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), isomers with an (R) configuration at the pyrrolidine stereocenter showed no affinity, whereas the (S,S) and (S,R) isomers displayed submicromolar binding affinities.

Compound Derivative ClassTarget ReceptorKey FindingReference
Substituted PyrrolidinesHistamine H3 ReceptorIdentified as high-affinity antagonists in radioligand displacement assays. lookchem.com
2-(2-pyrrolidinyl)benzodioxanesα4β2 nAChRs(S,S) and (S,R) isomers showed submicromolar Ki values (0.47 µM and 0.26 µM, respectively), while (R,S) and (R,R) isomers had no affinity (>10 µM).
2,5-disubstituted Pyrimidines5-HT2C ReceptorDerivatives with a 1,4-diazepane moiety exhibited excellent Ki values of 7.9 nM and 19.0 nM. mdpi.com

Inhibition Concentration (IC50) Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates the concentration of a drug or substance that is required to inhibit a given biological process by 50%.

The this compound scaffold has been incorporated into molecules designed as inhibitors for a variety of biological targets. For example, derivatives of β-pinene featuring this scaffold showed varied inhibitory activity against STAT3, with IC50 values ranging from 6.5 to 6.9 µM. In the context of antiparasitic drug discovery, analogs were tested against Leishmania donovani, where the stereochemistry of the pyrrolidine ring significantly influenced potency; a derivative with a stereochemical configuration opposite to that of natural sphingolipids was the most potent, with an IC50 value of 28.32 µM. Furthermore, the introduction of a 4-fluorophenoxy group to a triazole-based scaffold resulted in a potent inhibitor of Schistosoma mansoni histone deacetylase 8 (smHDAC8) with an IC50 of 0.5 µM.

Compound DerivativeTargetIC50 ValueReference
β-pinene derivative with Pro-linkerSTAT32.4 µM
Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analog (1e)Leishmania donovani28.32 ± 1.38 µM
Triazole-based scaffold with 4-fluorophenoxy group (compound 21)smHDAC80.5 µM
Acylthiourea derivative (4r)Colletotrichum gloeosporioides21.64 µmol/L

Functional Assays in Cellular and Biochemical Systems

Functional assays are designed to measure the physiological effect of a compound on a target, such as an enzyme or a receptor, within a cellular or biochemical environment. These assays move beyond binding affinity to assess the actual biological response elicited by the compound.

Enzyme Activity Inhibition Studies

These studies evaluate the ability of a compound to inhibit the activity of a specific enzyme. The this compound moiety has been integrated into inhibitors of enzymes relevant to human disease. A notable example is the dual targeting of the histamine H3 receptor and monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov A derivative, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, was found to be a potent inhibitor of human MAO-B with an IC50 value of 4 nM. nih.gov

In another study focused on cancer, quinoline-5,8-dione derivatives were developed as inhibitors of Sphingosine (B13886) Kinase (SphK), an enzyme overexpressed in many cancers. mdpi.comnih.gov A derivative incorporating a pyrrolidine ring (compound 20) showed IC50 values of 42 µM and 13 µM against SphK1 and SphK2, respectively. mdpi.comnih.gov

Compound DerivativeEnzyme TargetIC50 ValueReference
1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine (13)Human Monoamine Oxidase B (hMAO B)4 nM nih.gov
Quinoline-5,8-dione with pyrrolidine (Compound 20)Sphingosine Kinase 1 (SphK1)42 µM mdpi.comnih.gov
Quinoline-5,8-dione with pyrrolidine (Compound 20)Sphingosine Kinase 2 (SphK2)13 µM mdpi.comnih.gov

Receptor Modulation Studies (e.g., calcium signaling)

Receptor modulation studies assess how a compound alters the function of a receptor, such as by activating or blocking its signaling pathways. A key pathway is the modulation of intracellular calcium (Ca2+) levels. Analogs of this compound have been investigated as inhibitors of N-type (CaV2.2) calcium channels, which are validated targets for pain.

In these studies, a human neuroblastoma cell line (SH-SY5Y), which endogenously expresses CaV2.2 channels, is often used. researchgate.net The ability of compounds to inhibit Ca2+ influx, typically induced by depolarization with potassium chloride, is measured using fluorescent calcium indicators. researchgate.net Structural modifications of a parent molecule, including the introduction of a phenoxyaniline (B8288346) portion, led to compounds with significantly improved affinities for the CaV2.2 channel, demonstrating dose-dependent inhibition of Ca2+ responses. researchgate.net

Compound ClassTargetAssay SystemKey FindingReference
Phenoxyaniline AnaloguesN-type Calcium Channel (CaV2.2)SH-SY5Y Neuroblastoma Cell FLIPR AssayAnalogues inhibit Ca2+ ion channel responses in a dose-dependent manner.
MONIRO-1 AnaloguesCaV2.2 ChannelSH-SY5Y Neuroblastoma CellsSignificantly improved affinities and inhibition of calcium responses compared to parent compound. researchgate.net

Cell-Based Assays for Specific Biological Activities (e.g., antiproliferation)

Cell-based assays are used to evaluate the effect of a compound on whole living cells, providing insights into its potential therapeutic activity. A common application is the assessment of antiproliferative or cytotoxic effects against cancer cell lines.

Derivatives containing the pyrrolidine scaffold have shown promise as anticancer agents. In one study, taurine-based hybrid structures were synthesized and evaluated for cytotoxicity against human cancer cell lines. mdpi.com A pyrrolidine derivative (compound 4p) exhibited the strongest antiproliferative activity against the HL-60 promyelocytic leukemia cell line, with an IC50 of 76.7 μM. mdpi.com In another investigation, a raloxifene (B1678788) analog containing a 4-fluorophenoxy group was shown to reduce the viability of MDA-MB-231 and MDA-MB-436 triple-negative breast cancer cells in an Aryl Hydrocarbon Receptor (AhR)-dependent manner. mdpi.com Additionally, derivatives of 1,3-thiazolyl-pyrimidine were tested against HepG2 liver cancer cells, with one compound showing significant anticancer activity with an IC50 value of 2.39 µM. doi.org

Compound DerivativeCell LineBiological ActivityIC50 / EffectReference
Taurine-based Pyrrolidine (4p)HL-60 (Promyelocytic Leukemia)Antiproliferative76.7 μM mdpi.com
Raloxifene Analog EMDA-MB-436 (Breast Cancer)Reduced Viability75% reduction at 10 µM mdpi.com
1,3-thiazolyl-pyrimidine derivative (Compound 22)HepG2 (Liver Cancer)Anticancer2.39 ± 0.75 µM doi.org

Selectivity Profiling Against Off-Targets

The selectivity of compounds containing the this compound scaffold is a critical aspect of their pharmacological characterization, ensuring that their therapeutic effects are not compromised by unintended interactions with other biological molecules.

Derivatives incorporating the (4-fluorophenoxy)pyrrolidine motif have been evaluated for their selectivity against various receptors. For instance, a series of compounds developed as Sphingosine-1-Phosphate Receptor 2 (S1PR2) antagonists demonstrated high selectivity. Several of these compounds, which feature the fluorophenoxy group, exhibited high potency for S1PR2 while showing no significant binding affinity for other S1P receptor subtypes such as S1PR1, S1PR3, S1PR4, and S1PR5, with IC50 values greater than 1000 nM for these off-targets. nih.gov This indicates a favorable selectivity profile, which is crucial for minimizing potential side effects.

Similarly, in the development of 5-HT2C receptor agonists, compounds featuring a fluorophenoxy moiety have been assessed for their selectivity against other serotonin receptor subtypes. One particular compound, 10a, showed a greater than 10-fold difference in potency for the 5-HT2C receptor compared to other 5-HT receptor subtypes, highlighting the selective nature of this chemical scaffold. mdpi.com

Furthermore, research into N-type (CaV2.2) calcium channel inhibitors has explored phenoxyaniline analogues that include a pyrrolidine ring. These investigations assessed the compounds' activity against T-type (CaV3.2) calcium channels to determine selectivity. The data from these studies provide valuable information on the selective inhibition of different calcium channel subtypes by molecules containing the core pyrrolidine structure. rsc.org The incorporation of the pyrrolidine ring, in comparison to other heterocycles, was found to improve binding affinity for the CaV2.2 channel. rsc.org

Compound/Derivative ClassTargetOff-Target(s)Selectivity Profile
S1PR2 Antagonists with 4-fluorophenoxy groupS1PR2S1PR1, S1PR3, S1PR4, S1PR5Highly selective, with IC50 > 1000 nM for off-targets. nih.gov
2,4-Disubstituted Pyrimidine (B1678525) (Compound 10a)5-HT2COther 5-HT receptor subtypes> 10-fold selectivity for 5-HT2C. mdpi.com
Phenoxyaniline Analogues with pyrrolidine ringCaV2.2CaV3.2Showed differential activity, allowing for assessment of selectivity between these two calcium channel subtypes. rsc.org

Ligand Efficacy and Potency Determination

The efficacy and potency of ligands based on the this compound structure have been quantified through various in vitro assays, providing key data on their potential as therapeutic agents. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

In the context of S1PR2 antagonists, derivatives containing the 4-fluorophenoxy moiety have demonstrated significant potency. For example, compound 28c, which incorporates this feature, showed an IC50 value of 29.9 nM for S1PR2. nih.gov Another compound in the same series, 28e, was identified as the most potent, with an IC50 value of 14.6 nM. nih.gov These values indicate high-affinity binding to the target receptor.

For Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists, the substitution pattern on the aryl ether was found to be critical for potency. A 3-fluoro, 4-nitrile substitution pattern on a trans-pyrrolidine diol template was found to be optimal for potency. sci-hub.se A des-hydroxy pyrrolidine derivative (compound 30) in this series displayed an IC50 of 320 nM, while a related compound with a hydroxyl group (compound 27) had an IC50 of 100 nM, highlighting how structural modifications influence potency. sci-hub.se

The stereochemistry of the pyrrolidine ring is also a crucial determinant of potency. In a series of ligands developed for the α4β2 nicotinic acetylcholine receptors (nAChRs), isomers with an (S) configuration at the pyrrolidine stereocenter displayed submicromolar binding affinities, whereas the (R) isomers had no affinity for the receptor. Specifically, the (S,R) isomer showed a Ki of 0.26 µM, and the (S,S) isomer had a Ki of 0.47 µM.

Compound/DerivativeTargetPotency (IC50 / Ki)
Compound 28cS1PR229.9 nM (IC50) nih.gov
Compound 28eS1PR214.6 nM (IC50) nih.gov
Compound 27TRPV4100 nM (IC50) sci-hub.se
Compound 30 (des-hydroxy pyrrolidine)TRPV4320 nM (IC50) sci-hub.se
(S,R)-21α4β2 nAChR0.26 µM (Ki)
(S,S)-21α4β2 nAChR0.47 µM (Ki)
(R,S)-21 & (R,R)-21α4β2 nAChR>10 µM (Ki)

Computational Chemistry and Molecular Modeling in R 3 4 Fluorophenoxy Pyrrolidine Research

Molecular Docking and Scoring Approaches for Ligand-Protein Complexes.

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a protein target. For derivatives of (R)-3-(4-fluorophenoxy)pyrrolidine, docking studies have been instrumental in understanding their interactions with various biological targets. These simulations help in elucidating the binding modes and identifying key amino acid residues involved in the ligand-protein complex formation.

For instance, docking studies of pyrrolidine (B122466) derivatives into the active site of neuronal nitric oxide synthase (nNOS) have been performed to guide the design of new inhibitors. nih.gov Although the designed compounds with a bulky tail were found to be weak inhibitors, the docking experiments provided valuable insights into the preferred binding modes. nih.gov In another study, molecular docking was employed to predict the binding of newly designed Mcl-1 inhibitors, highlighting the utility of this method in designing molecules with improved affinity.

The scoring functions used in docking algorithms are crucial for ranking the predicted binding poses and estimating the binding affinity. These functions take into account various energetic contributions such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The accuracy of the scoring function directly impacts the reliability of the docking results.

Structure-Based Drug Design (SBDD) Methodologies.

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target protein to design and optimize ligands. This approach is particularly effective when a high-resolution crystal structure of the target protein is available. For compounds related to this compound, SBDD has been a key strategy in developing potent and selective inhibitors for various targets.

The process typically involves an iterative cycle of molecular modeling, chemical synthesis, and biological evaluation. For example, the discovery of potent c-Met inhibitors from a pyrazolone (B3327878) series was guided by knowledge of the binding mode of the initial lead compound in both c-Met and VEGFR-2 proteins. acs.org This structural understanding enabled the design of more selective analogues. acs.org Similarly, the development of spirooxindole-based MDM2 inhibitors, which led to the clinical candidate AA-115/APG-115, was heavily reliant on extensive structure-activity relationship studies informed by the protein's structure. nih.gov

Pharmacophore Modeling and Virtual Screening.

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model can be generated based on the structures of known active ligands, even in the absence of a target protein structure.

For pyrrolidine derivatives, pharmacophore models have been developed to aid in the discovery of new inhibitors. nih.gov For example, a pharmacophore model for histamine (B1213489) H3 receptor antagonists was developed based on the structural features of several series of non-imidazole ligands. researchgate.net This model was then used in virtual screening campaigns to identify novel compounds with the desired activity. Virtual screening of compound databases using a pharmacophore model has led to the discovery of novel dopamine (B1211576) transporter (DAT) inhibitors based on a 3,4-disubstituted pyrrolidine scaffold. nih.gov

Quantum Mechanical Calculations (e.g., DFT for electronic properties, reactivity).

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, properties, and reactivity of molecules. These methods are used to calculate various molecular properties such as geometry, charge distribution, and orbital energies, which are fundamental to a molecule's behavior.

For this compound and its analogues, DFT calculations can elucidate the impact of the fluorine substituent on the electronic properties of the phenoxy ring and how this influences interactions with the target protein. QM methods can also be used to study reaction mechanisms and predict the stability of different conformations of the pyrrolidine ring. researchgate.net For instance, the global reactivity parameters of novel pyrrolidines linked to 1,2,3-triazole derivatives were estimated from frontier molecular orbitals calculated using DFT. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of ligand-protein binding dynamics over time. This method is crucial for understanding the flexibility of both the ligand and the protein and how their movements influence binding affinity and selectivity.

MD simulations have been applied to study the behavior of this compound derivatives in complex with their biological targets. These simulations can reveal important information about the stability of the ligand-protein complex, the role of water molecules in the binding site, and the free energy of binding. For example, MD simulations have been used to investigate the conformational preferences of substituted pyrrolidines and how they might adapt their shape to fit into a receptor's active site. researchgate.net

Prediction of Drug-Likeness and Pharmacokinetic Properties.

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of potential drug candidates. Computational models play a significant role in predicting these properties, helping to prioritize compounds with favorable profiles and reduce the likelihood of late-stage failures.

Various in silico tools are used to predict properties such as solubility, permeability, metabolic stability, and potential for toxicity. uniroma1.itresearchgate.net For pyrrolidine derivatives, these predictive models are used to evaluate their potential as orally bioavailable drugs. nih.gov For example, the "rule of five" is a commonly used guideline to assess drug-likeness based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net In silico ADME prediction for novel benzanilides, which share some structural features with the title compound, revealed a range of logP and logD7.4 values, indicating varying lipophilicity and distribution characteristics. mdpi.com

Table of Predicted ADME Properties for Pyrrolidine Derivatives:

Property Predicted Value/Range Significance
LogP (Lipophilicity) 3.26 to 6.10 mdpi.com Influences absorption, distribution, and metabolism.
LogD at pH 7.4 1.96 to 6.10 mdpi.com Indicates lipophilicity at physiological pH.
Molecular Weight Generally < 500 g/mol Adherence to Lipinski's "rule of five" for drug-likeness. researchgate.net
H-Bond Donors Varies Affects solubility and membrane permeability.
H-Bond Acceptors Varies Affects solubility and membrane permeability.
Blood-Brain Barrier Permeability Often predicted to be low researchgate.net Important for CNS-targeting drugs.

| Gastrointestinal Absorption | Predicted to be variable researchgate.net | Crucial for oral bioavailability. |

Future Research Directions and Translational Potential

Development of Novel Analogs with Enhanced Selectivity and Potency

The development of novel analogs of (R)-3-(4-fluorophenoxy)pyrrolidine is a key area of ongoing research aimed at improving both the potency and selectivity for specific biological targets. Modifications can be strategically made to the pyrrolidine (B122466) ring, the fluorophenoxy group, or by introducing various substituents at different positions.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogs. For instance, research on similar pyrrolidine-containing compounds has shown that modifications to the pyrrolidine ring can significantly impact biological activity. The nitrogen atom of the pyrrolidine ring is a common site for substitution and plays a role in the properties of many FDA-approved drugs containing this scaffold.

Furthermore, the stereochemistry of the pyrrolidine ring is a critical determinant of pharmacological activity. The (R)-configuration of the chiral center in this compound is significant, as different stereoisomers can exhibit vastly different affinities and efficacies for biological targets. For example, in the development of ligands for the α4β2 nicotinic acetylcholine (B1216132) receptors, stereoisomers with an (R)-configuration at the pyrrolidine stereocenter showed no affinity, whereas the (S)-isomers displayed submicromolar binding.

Modifications to the fluorophenoxy moiety also play a pivotal role in modulating target affinity and selectivity. The fluorine atom's position and the presence of other substituents on the phenyl ring can alter the electronic properties and binding interactions of the molecule. In the development of inhibitors for certain enzymes, the introduction of a 4-fluorophenoxy group has been shown to lead to derivatives with nanomolar inhibitory activity.

Exploration of New Therapeutic Indications Based on Molecular Target Insights

The structural features of this compound and its analogs make them promising candidates for a wide range of therapeutic applications. The pyrrolidine scaffold is known to be a "privileged" structure in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. This versatility opens up possibilities for exploring new therapeutic uses beyond their initial intended applications.

Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents. For example, some pyrrolidine derivatives have shown promising activity against various cancer cell lines.

The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of the molecule's properties to target specific biological pathways. This adaptability is key to exploring new therapeutic indications. For instance, compounds with similar structures have been investigated for their effects on neurological disorders and inflammatory processes. ontosight.ai The development of selective inhibitors of monoamine reuptake, such as those for norepinephrine (B1679862) and serotonin (B10506), has been a fruitful area of research for phenoxy-pyrrolidine derivatives.

Integration of Advanced Computational and Experimental Approaches for Lead Optimization

The process of lead optimization for compounds like this compound is greatly enhanced by the integration of computational and experimental methods. Computational techniques, such as molecular docking and molecular dynamics simulations, can predict how different analogs will bind to a target protein, helping to prioritize which compounds to synthesize and test in the lab.

Structure-based drug design, a form of rational drug design, utilizes the three-dimensional structure of a biological target to guide the development of new drugs. This approach, combined with experimental data from techniques like X-ray crystallography and NMR spectroscopy, provides a powerful platform for understanding the molecular basis of a compound's activity and for designing more effective analogs.

For example, in the development of transient receptor potential vanilloid-4 (TRPV4) antagonists, core-structure modifications that increased structural rigidity and reduced the entropic energy penalty upon binding were identified through a combination of synthesis and biological evaluation. sci-hub.se This led to the discovery of highly potent compounds with a novel pyrrolidine diol core. sci-hub.se

Development of Chemical Probes for Biological System Interrogation

Beyond their direct therapeutic potential, analogs of this compound can be developed as chemical probes to study biological systems. These probes are valuable tools for elucidating the function of specific proteins and pathways in health and disease.

By attaching a reporter group, such as a fluorescent tag or a radioactive isotope, to a potent and selective analog, researchers can visualize and track the compound's interaction with its target in cells and tissues. For example, the inclusion of a fluorine atom in compounds allows for the potential development of F-18 labeled PET radiotracers for imaging specific receptors in the body. nih.gov This can provide crucial information about the distribution and abundance of the target protein, which can be valuable for both basic research and clinical diagnostics.

The development of such chemical probes requires a deep understanding of the structure-activity relationships of the compound class to ensure that the addition of the reporter group does not significantly disrupt binding to the target.

Q & A

Basic: What are the standard synthetic routes for (R)-3-(4-Fluorophenoxy)pyrrolidine, and how can enantiomeric purity be ensured?

Answer:
A common method involves multi-step synthesis starting from chiral precursors. For example, a European patent (EP 4 374 877 A2) describes analogous pyrrolidine derivatives synthesized via:

Chiral ester hydrolysis : Starting with (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride, followed by coupling with fluorinated aryl aldehydes (e.g., 4-fluorobenzaldehyde) under basic conditions .

Enantiomeric control : Use chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer. Evidence from structural analogs (e.g., 3-(4-Fluorophenoxy)pyrrolidine hydrochloride) highlights the importance of salt formation to stabilize the desired enantiomer .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : Key for confirming regiochemistry and stereochemistry. For example, 19F^{19}\text{F} NMR can verify fluorophenyl substitution patterns, while 1H^{1}\text{H} NMR dihedral angles (e.g., 3J coupling constants) help assign pyrrolidine ring conformation .
  • Chiral HPLC : Essential for validating enantiomeric purity (>99% ee) by comparing retention times with racemic mixtures .

Advanced: How do steric and electronic effects of the 4-fluorophenoxy group influence the compound’s conformational dynamics?

Answer:
Computational studies (e.g., DFT or MD simulations) reveal:

  • Steric effects : The fluorophenyl group restricts pyrrolidine ring puckering, favoring a trans-conformation. This is supported by X-ray data of analogs showing torsional angles near 165° for aryl-pyrrolidine linkages .
  • Electronic effects : The electron-withdrawing fluorine atom stabilizes the aryl ether bond, reducing hydrolysis susceptibility. This is critical for in vivo stability in pharmacological studies .

Advanced: How can researchers resolve contradictions in biological activity data for this compound analogs?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare analogs with varying substituents (e.g., lists cis-1-[3-(4-fluorophenoxy)propyl] derivatives). Test enantiomers separately to isolate stereochemical contributions .
  • Meta-analysis : Cross-reference pharmacological data with purity metrics (e.g., HPLC traces) to rule out impurities or racemization artifacts .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate non-polar byproducts.
  • Crystallization : highlights salt formation (e.g., hydrochloride salts) to enhance crystallinity and purity .

Advanced: How can reaction conditions be optimized to improve yields in large-scale synthesis?

Answer:

  • Catalytic optimization : Replace stoichiometric bases with catalytic systems (e.g., K2_2CO3_3/DMAP) to reduce side reactions.
  • Solvent screening : notes dichloromethane as effective for SN2 reactions, but switching to DMF may improve solubility of fluorinated intermediates .

Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp can estimate logP (~2.5), solubility, and CYP450 interactions.
  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., ’s phosphatase inhibitors), focusing on fluorophenyl binding pockets .

Basic: How should researchers handle discrepancies in melting point or spectral data across studies?

Answer:

  • Purity verification : Re-run DSC/TGA for melting points and compare with literature (e.g., ’s thermal data for pyrrolidine derivatives).
  • Solvent artifact checks : Ensure solvents (e.g., DMSO) do not form hydrates or co-crystals, which alter spectral profiles .

Advanced: What strategies mitigate racemization during this compound synthesis?

Answer:

  • Low-temperature reactions : Perform coupling steps below 0°C to minimize base-induced epimerization.
  • Protecting groups : Use Boc or Fmoc groups on the pyrrolidine nitrogen to stabilize the chiral center, as seen in ’s Boc-protected analogs .

Advanced: How can researchers design analogs to probe the role of the pyrrolidine ring in biological activity?

Answer:

  • Ring modifications : Synthesize piperidine or azetidine analogs (e.g., ’s morpholino derivatives) to assess ring size effects.
  • Isosteric replacement : Replace oxygen in the phenoxy group with sulfur (e.g., ’s ethylthio derivatives) to study electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.